molecular formula C21H25ClN2O3 B155916 (S)-cetirizine CAS No. 130018-76-7

(S)-cetirizine

Cat. No. B155916
M. Wt: 388.9 g/mol
InChI Key: ZKLPARSLTMPFCP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria. It is less likely to cause drowsiness or sedation as compared to first-generation antihistamines.



Synthesis Analysis

The synthesis of cetirizine involves complex organic chemistry reactions. Unfortunately, I don’t have the specific details of the synthesis process for cetirizine.



Molecular Structure Analysis

Cetirizine is a carboxylic acid derivative with the molecular formula C21H25ClN2O3. It has a dichlorophenyl ring, a piperazine ring, and a carboxymethyl group in its structure.



Chemical Reactions Analysis

Cetirizine, like other drugs, may undergo various chemical reactions during its metabolism in the body. However, the specific chemical reactions involving cetirizine are not within my current knowledge base.



Physical And Chemical Properties Analysis

Cetirizine is a white, crystalline powder that is water-soluble. It has a melting point of about 115°C.


Scientific Research Applications

Cytogenetic Analysis in Lymphocytes

(S)-cetirizine has been studied for its effects on micronucleus induction in human lymphocytes. Research shows that it can induce micronucleus formation in a dose-dependent manner, suggesting potential genotoxicity. This finding highlights the need for further research on the effects of cetirizine in humans (Vlastos & Stephanou, 1999).

Antihistamine Properties

Cetirizine, as a second-generation H1-receptor antagonist, is effective in treating allergic diseases like allergic rhinitis and chronic idiopathic urticaria. Pharmacological studies have shown that cetirizine, a racemate mixture of two enantiomers, is primarily excreted unchanged, predominantly in urine (Devalia et al., 2001).

Physicochemical and Pharmacological Properties

Cetirizine is a piperazine derivative related to first-generation H1 antagonists. Its unique molecular structure as a zwitterion allows for high lipophilicity at physiological pH, leading to high selectivity and negligible liver enzyme interaction. These properties indicate potential applications in peripheral biological targets (Chen, 2008).

Topical Application for Skin Disorders

Studies have explored cetirizine in topical formulations, like phosphatidylcholine-hydrogenated liposomes, for treating allergic skin disorders. These formulations show promise in delivering effective peripheral H1-antihistaminic activity with reduced systemic absorption, which could be beneficial in dermatological applications (Elzainy et al., 2004).

Nanosized Topical Formulations

Research into novel elastic vesicle-based topical formulations of cetirizine dihydrochloride aims to enhance peripheral H1 antihistaminic activity. This approach could lead to more effective treatments for conditions like atopic dermatitis (Goindi et al., 2013).

Safety And Hazards

Cetirizine is generally safe for use but can cause side effects such as drowsiness, dry mouth, and headache in some people. It should be used with caution in people with kidney or liver disease.


Future Directions

Research into the development of more selective and effective antihistamines continues. Future directions may include the development of third-generation antihistamines that have fewer side effects and longer durations of action.


properties

IUPAC Name

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-cetirizine

CAS RN

130018-76-7
Record name Cetirizine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETIRIZINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57G6B5I8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

As indicated in Table 1, Cetirizine Dihydrochloride, Beta-cyclodextrin, Sodium Succinate, and Corn Starch are charged into a Fluid Bed Granulator. Approximately 3000 g of Purified Water is then sprayed into the bed at approximately 75-125 g/minute and an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Approximately 5680 g of the solution prepared in Step A is then sprayed onto the granulation at approximately 75 to 125 g/minute, using an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Following spraying, the granulation is dried to a product temperature endpoint of approximately 30° C., or a Loss on Drying Analysis (LOD) of approximately 7.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
5680 g
Type
reactant
Reaction Step Five
Name
Quantity
3000 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A slurry of the materials presented in Table 2 is prepared by charging a suitable stainless steel vessel with 3000 g of water. While mixing using a laboratory mixer at 50 RPM, the Cetirizine Dihydrochloride and Sodium Succinate are dissolved into the water. The Beta-Cyclodextrin is then added to the mixture and dispersed while mixing to form the slurry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3000 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-cetirizine
Reactant of Route 2
Reactant of Route 2
(S)-cetirizine
Reactant of Route 3
Reactant of Route 3
(S)-cetirizine
Reactant of Route 4
(S)-cetirizine
Reactant of Route 5
Reactant of Route 5
(S)-cetirizine
Reactant of Route 6
(S)-cetirizine

Citations

For This Compound
216
Citations
M Gillard, C Van Der Perren, N Moguilevsky… - Molecular …, 2002 - ASPET
Competition experiments with [ 3 H]mepyramine showed that cetirizine and its enantiomers, levocetirizine and (S)-cetirizine, bound with high affinity and stereoselectivity to human H 1 …
Number of citations: 278 molpharm.aspetjournals.org
S Hishinuma, Y Tamura, C Kobayashi… - International Journal of …, 2018 - mdpi.com
Cetirizine is a zwitterionic second-generation antihistamine containing R- and S-enantiomers, levocetirizine, and (S)-cetirizine. Levocetirizine is known to have a higher affinity for the …
Number of citations: 5 www.mdpi.com
C Chen - Current medicinal chemistry, 2008 - ingentaconnect.com
… min, while the value for Scetirizine was only 6 min, implying … S-cetirizine. The inhibitory effect of cetirizine and levocetirizine was more slowly reversible compared to that of S-cetirizine …
Number of citations: 117 www.ingentaconnect.com
Z Han, D Krishnamurthy, P Grover, QK Fang, DA Pflum… - Tetrahedron letters, 2003 - Elsevier
High diastereoselectivity (>94%) has been achieved in the phenylMgBr addition process to chlorophenyl aldimine derived from the new and sterically hindered triisopropylbenzene …
Number of citations: 58 www.sciencedirect.com
DA Pflum, D Krishnamurthy, Z Han, SA Wald… - Tetrahedron …, 2002 - Elsevier
Asymmetric synthesis of cetirizine dihydrochloride - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download Full Issue …
Number of citations: 129 www.sciencedirect.com
K Wellington, B Jarvis - Drugs, 2001 - Springer
▴ Cetirizine is the carboxylated metabolite of hydroxyzine, and has high specific affinity for histamine H 1 receptors. Pseudoephedrine is a sympathomimetic drug that acts directly on α-…
Number of citations: 47 link.springer.com
JM Portnoy, C Dinakar - Expert Opinion on Pharmacotherapy, 2004 - Taylor & Francis
… that cetirizine and its enantiomers, levocetirizine and S-cetirizine, bind with high affinity and … -life (t½) of 142 min; whereas the t½ of S-cetirizine is 6 min [12]. The carboxylic function of …
Number of citations: 64 www.tandfonline.com
S Shen, Y He, S Zeng - Chirality: The Pharmacological …, 2007 - Wiley Online Library
… Briefly, HBSS containing 10.0, 20.0, 50.0, 100.0, 200.0 lM of R- or S-cetirizine was added to both sides of the Transwell inserts. A blank control was run on the same plate by adding …
Number of citations: 30 onlinelibrary.wiley.com
A Perona, MP Ros, A Mills, A Morreale… - Journal of Computer-Aided …, 2020 - Springer
Cetirizine, a major metabolite of hydroxyzine, became a marketed second-generation H 1 antihistamine that is orally active and has a rapid onset of action, long duration of effects and a …
Number of citations: 7 link.springer.com
Y He, Y Liu, S Zeng - Chirality: The Pharmacological, Biological …, 2010 - Wiley Online Library
… S-cetirizine possesses potent activity in treating seasonal … action on eosinophil function, S-cetirizine, which is not presently … ∼30-fold higher affinity than S-cetirizine did.4 Thus, the anti-…
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.